molecular formula C22H18O7 B2620221 Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate CAS No. 430449-82-4

Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate

Cat. No.: B2620221
CAS No.: 430449-82-4
M. Wt: 394.379
InChI Key: YALYULABHIQQHV-UHFFFAOYSA-N
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Description

Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic organic compound characterized by a complex polycyclic structure. The molecule features a benzo[c]chromen-6-one core substituted with a methoxy group at position 8 and an oxymethylene-linked furan-2-carboxylate moiety at position 2. The furan ring is further substituted with a methyl group at position 5 and a methyl ester at position 3. This compound belongs to the coumarin derivatives, a class known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O7/c1-12-13(8-20(28-12)22(24)26-3)11-27-15-5-7-17-16-6-4-14(25-2)9-18(16)21(23)29-19(17)10-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALYULABHIQQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate is a complex organic compound with potential biological activities. This article aims to synthesize available research findings regarding its biological effects, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

The compound has the IUPAC name This compound and a molecular formula of C23H22O6C_{23}H_{22}O_6. Its structure features a furan ring, methoxy groups, and a benzo[c]chromene moiety, which contribute to its unique properties.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing furan and benzo[c]chromene structures have shown cytotoxic effects against several cancer cell lines.
  • Antimicrobial Activity : The presence of the furan ring is often associated with antibacterial properties against both Gram-positive and Gram-negative bacteria.

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

  • Anticancer Studies :
    • A study examining similar compounds found that derivatives exhibited significant cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. For instance, a related compound demonstrated an IC50 value of 62.37 µg/mL against HeLa cells .
  • Antibacterial Activity :
    • Research on similar furan derivatives indicated promising antibacterial effects with minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus .

Comparative Analysis

CompoundIC50 (µg/mL)MIC (µg/mL)Activity Type
This compoundTBDTBDAnticancer/Antibacterial
Related Furan Derivative62.37250Anticancer/Antibacterial
Other Furan-Based CompoundsVariesVariesAntimicrobial

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The methods may include:

  • Formation of the Benzo[c]chromene Intermediate : This step involves cyclization reactions to form the core structure.
  • Functionalization : Subsequent reactions introduce methoxy and carboxylate groups to yield the final product.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
  • Cell Cycle Arrest : Studies have shown that treatment with this compound can result in S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Properties

The compound also demonstrates notable antibacterial and antifungal activities. It has been tested against various pathogens, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Organic Photovoltaics

Due to its unique electronic properties, methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate is being explored as a potential material for organic solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of photovoltaic devices.

Polymer Composites

In material science, this compound can be integrated into polymer matrices to improve mechanical properties and thermal stability. Research is ongoing to assess its compatibility with various polymers for applications in coatings and composites .

Pesticide Development

The biological activity of this compound extends to agricultural research, where it is being evaluated for its potential as a natural pesticide. Its efficacy against plant pathogens and pests could lead to the development of safer alternatives to synthetic pesticides .

Case Studies

StudyApplicationFindings
Phutdhawong et al. (2019)Anticancer ActivityDemonstrated significant cytotoxicity against HepG2 and HeLa cell lines with an IC50 value indicating potent activity .
Material Science Research (2022)Organic PhotovoltaicsEvaluated the use of the compound in enhancing light absorption in organic solar cells, showing improved efficiency compared to standard materials .
Agricultural Research (2023)BiopesticideFound effective against common agricultural pests with minimal toxicity to non-target organisms .

Comparison with Similar Compounds

Structural Analogues

Compound 9 (4-(Hydroxymethyl)-3-methoxy-5-methylcyclopent-2-enone)

  • Structure: Features a cyclopent-2-enone core with hydroxymethyl, methoxy, and methyl substituents .
  • Key Differences: Unlike the target compound, Compound 9 lacks the fused benzo[c]chromenone and furan systems, resulting in lower molecular complexity. However, both share methoxy and methyl substituents, which may influence solubility and bioactivity.

4-{[(8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid

  • Structure : A carboxylic acid derivative of the target compound, differing only in the ester group (carboxylic acid vs. methyl ester) at position 2 of the furan ring .

Tetrazol-5-one Pesticidal Compounds (e.g., 1-1 to 1-12)

  • Structure : These compounds feature tetrazol-5-one cores linked to substituted phenyl and pyrazole/thiazole groups via oxymethyl bridges .
  • Key Differences : The target compound lacks the tetrazole ring but shares the oxymethyl linker and aromatic substitution patterns.
Functional Group Analysis
Compound Core Structure Key Substituents Bioactivity Clues
Target Compound Benzo[c]chromen-6-one + furan Methoxy, methyl ester, oxymethyl Potential anti-inflammatory/antioxidant
Compound 9 Cyclopent-2-enone Hydroxymethyl, methoxy, methyl Prostaglandin-like anti-inflammatory
Tetrazol-5-one Derivatives Tetrazol-5-one + phenyl Oxymethyl, halogen, heterocycles Pesticidal (fungicidal)
Spectroscopic and Physicochemical Comparisons
  • NMR Profiles: The target compound’s benzo[c]chromenone core would exhibit aromatic proton signals (δH ~6.5–8.5 ppm) and carbonyl signals (δC ~160–190 ppm), as seen in related coumarins . Compound 9’s cyclopentenone system shows distinct olefinic (δH 5.32 ppm) and carbonyl (δC 205.9 ppm) signals, differing from the target compound’s conjugated chromenone system .
  • Solubility : The methyl ester in the target compound reduces polarity compared to its carboxylic acid analog, likely enhancing lipid solubility .
Hypothetical Bioactivity Comparison
  • Enzyme Inhibition :
    • Compound 9’s prostaglandin-like structure suggests 5-LOX/COX-2 inhibition, while the target compound’s coumarin-furan hybrid may target reactive oxygen species (ROS)-related pathways .
    • Tetrazol-5-one derivatives’ fungicidal activity implies that the oxymethyl-aromatic motif in the target compound could be repurposed for similar applications .

Q & A

Basic: What synthetic strategies are recommended for the preparation of this compound?

Methodological Answer:
The synthesis of this heterocyclic compound requires a multi-step approach, typically involving:

  • Step 1: Construction of the benzo[c]chromen core via cyclization of substituted coumarin derivatives under acidic or basic conditions. Methoxy and oxo groups are introduced using selective protection/deprotection strategies (e.g., methoxylation with dimethyl sulfate under controlled pH) .
  • Step 2: Functionalization of the furan-2-carboxylate moiety. The methyl group at position 5 of the furan ring can be introduced via alkylation using methyl iodide, while the oxymethyl bridge is formed through nucleophilic substitution (e.g., Mitsunobu reaction with diethyl azodicarboxylate) .
  • Step 3: Final coupling of the chromen and furan subunits using esterification or etherification reactions. Catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) are recommended for ester bond formation .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; chromen carbonyl carbons at δ 165–170 ppm). Use DEPT-135 to confirm methyl and methylene groups .
  • High-Resolution Mass Spectrometry (HRMS):
    • Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with accuracy <5 ppm .
  • X-ray Crystallography:
    • Essential for unambiguous structural confirmation, particularly for stereochemical assignments in the chromen system .
  • HPLC-PDA:
    • Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) with UV detection at λ = 254 nm .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions:
    • Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of ester groups .
    • Avoid moisture; use desiccants like silica gel in storage containers.
  • Handling Protocols:
    • Use PPE: Nitrile gloves, chemical goggles, and lab coats.
    • Work in a fume hood to minimize inhalation risks .
  • Stability Testing:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .

Advanced: How can regioselectivity challenges be addressed during methoxy group introduction in the chromen core?

Methodological Answer:

  • Directing Group Strategy:
    • Use electron-withdrawing groups (e.g., nitro) at position 6 of the chromen to direct methoxylation to position 7. Subsequent reduction removes the directing group .
  • Transition Metal Catalysis:
    • Employ Pd-catalyzed C–H activation with methoxy sources (e.g., methyl boronic acid) for selective functionalization .
  • Protection of Competing Sites:
    • Temporarily block reactive positions (e.g., hydroxyl groups) with TMS (trimethylsilyl) protection before methoxylation .

Validation:

  • Confirm regiochemistry via NOESY NMR to assess spatial proximity of substituents .

Advanced: What strategies mitigate byproduct formation during esterification steps?

Methodological Answer:

  • Reagent Optimization:
    • Use Steglich esterification (DCC/DMAP) for sterically hindered substrates to reduce acyloxy byproducts .
  • Solvent Control:
    • Anhydrous dichloromethane or THF minimizes hydrolysis. Pre-dry solvents over molecular sieves.
  • Temperature Gradients:
    • Perform reactions at 0–5°C to suppress side reactions (e.g., dimerization) while maintaining reactivity .
  • Workup Protocols:
    • Quench excess reagents with aqueous NaHCO₃ and extract products into ethyl acetate to isolate esters from acidic byproducts .

Advanced: How can computational modeling predict the compound’s biological interactions?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential). Validate with free-energy calculations (MM-GBSA) .
  • DFT Studies:
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks .
  • ADMET Prediction:
    • Tools like SwissADME estimate pharmacokinetic properties (e.g., logP for lipophilicity, CYP450 interactions) to guide in vivo studies .

Validation:

  • Cross-reference computational results with experimental assays (e.g., enzyme inhibition assays) .

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